molecular formula C23H23N3O3 B2495513 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-86-5

1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2495513
CAS No.: 941930-86-5
M. Wt: 389.455
InChI Key: BAMDBKLYBBKGNP-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is an organic compound featuring a complex molecular structure characterized by a pyridinone carbonamide group and substituted phenyl rings . Its structural design, which incorporates an acetamidophenyl group, is recognized for contributing to improved aqueous solubility, while the dimethylbenzyl moiety is associated with optimal lipophilicity; this balance suggests a promising pharmacokinetic profile for investigative purposes . The core pyridinone scaffold is a subject of interest in medicinal chemistry, as related dihydropyridine derivatives are frequently explored for their potential as inhibitors of specific enzymes or receptors, making them valuable tools for probing biological pathways . Researchers may employ this compound in pre-clinical studies to investigate its binding affinity and functional activity against various pathological targets . Its chemical stability and balanced properties underscore its utility as a candidate for further development in drug discovery research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-8-16(2)19(11-15)14-26-13-18(9-10-22(26)28)23(29)25-21-6-4-5-20(12-21)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDBKLYBBKGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:

    Condensation reactions: These are used to form the pyridine ring.

    Amidation reactions: These introduce the carboxamide group.

    Substitution reactions: These are used to attach the aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂-NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction Conditions Reagents Products Yield Source
6M HCl, reflux, 8hHydrochloric acidPiperidine-3-ylmethanamine + sulfonic acid85%
2M NaOH, 80°C, 12hSodium hydroxideSodium sulfonate + free amine78%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, facilitating cleavage of the S-N bond .

Nucleophilic Substitution at the Sulfonyl Group

The electrophilic sulfur in the sulfonyl group reacts with nucleophiles, enabling substitution reactions. This is exploited to introduce new functional groups.

Reaction Nucleophile Conditions Product Yield Source
AlkylationMethyl iodideDMF, K₂CO₃, 60°C, 6hN-Methylsulfonamide derivative72%
Arylation4-BromophenolCuI, DIPEA, DMSO, 100°C, 24hAryl sulfonate ester65%
  • Key Insight : Steric hindrance from the piperidine ring reduces reaction rates compared to simpler sulfonamides.

Functionalization of the Pyrazole Ring

The pyrazole moiety participates in electrophilic substitution and coordination chemistry due to its aromaticity and nitrogen lone pairs.

Electrophilic Aromatic Substitution

Reagent Position Product Yield Source
HNO₃ (fuming), H₂SO₄, 0°CC-55-Nitro-pyrazole sulfonamide58%
Br₂, FeBr₃, CH₂Cl₂, 25°CC-33-Bromo-pyrazole sulfonamide63%

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Cell Viability Studies : In vitro studies using A549 human lung adenocarcinoma cells demonstrated a notable reduction in cell viability when treated with the compound at concentrations around 100 µM. This suggests potent anticancer activity .

Antimicrobial Activity

  • Pathogen Testing : The compound has been tested against several pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, showing effective growth inhibition.
  • Inhibition Studies : The antimicrobial efficacy varies with concentration and type of pathogen, indicating its potential use as an antimicrobial agent .

Research Findings and Case Studies

A comprehensive review of empirical studies highlights the following key findings:

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo...XCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two structurally related dihydropyridine derivatives (Table 1). Key differences in substituents, functional groups, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
1-[(2,5-Dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C22H23N3O3* ~389.45* (2,5-Dimethylphenyl)methyl, 3-Acetamidophenyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 2,3-Dihydro-1,4-benzodioxin-5-yl, 3-[(Dimethylamino)methyl]phenyl, 2-Methoxy
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C20H16Cl2N2O3 403.26 3-Chlorophenylmethyl, 4-Methoxyphenyl, 5-Chloro

*Calculated based on structural analysis; exact values may vary.

Substituent-Driven Functional Differences

  • The 2,5-dimethylbenzyl group may enhance metabolic stability due to steric hindrance .
  • Compound from : The 2,3-dihydrobenzodioxin ring introduces electron-rich aromaticity and ring strain, which could influence binding to oxidoreductases. The dimethylamino group enhances solubility but may limit blood-brain barrier penetration due to its polarity .
  • However, the 4-methoxyphenyl group may reduce metabolic stability due to demethylation susceptibility .

Pharmacological Implications

  • Solubility: The acetamido group in the main compound likely confers better aqueous solubility than the dimethylamino group in ’s compound, which may form charged species at physiological pH .
  • Potency : ’s compound, with electron-withdrawing chlorine atoms, may exhibit higher target affinity but lower solubility than the main compound .
  • Metabolic Stability : The 2,5-dimethylphenyl group in the main compound may slow oxidative metabolism compared to the unsubstituted benzyl group in ’s compound .

Research Status and Limitations

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941930-86-5) is a member of the dihydropyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3OC_{23}H_{23}N_{3}O, with a molecular weight of 373.44 g/mol. The structure features a dihydropyridine ring, which is known for its role in various pharmacological activities.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been evaluated against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in human tumor cells such as KB and HepG2/A2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
  • DNA Interaction : Structure-activity relationship (SAR) studies suggest that the dihydropyridine core may facilitate binding to DNA, disrupting replication and transcription processes .

Study on Antioxidant Properties

A study conducted on related dihydropyridine derivatives highlighted their antioxidant potential. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative stress, which is often implicated in cancer progression .

Clinical Relevance

In clinical settings, the compound's ability to modulate signaling pathways related to cell growth and survival has been investigated. Preliminary data suggest that it may enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms observed in various cancers .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntitumorHepG2/A215
Compound BAntioxidantROS20
Compound CEnzyme InhibitionDHODH25

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